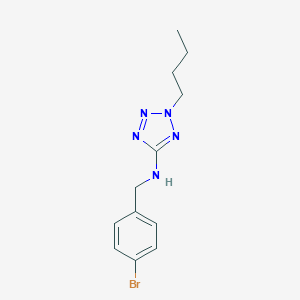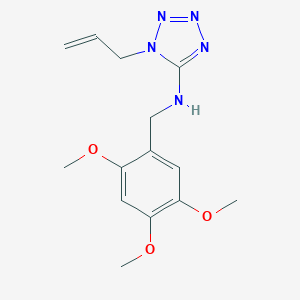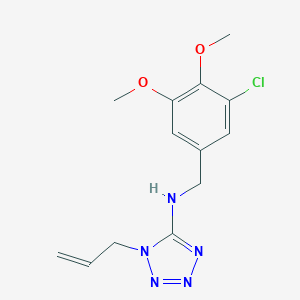
N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine, also known as BBTA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BBTA belongs to the class of tetrazole derivatives, which have been studied extensively for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine is not fully understood; however, it has been proposed that it exerts its therapeutic effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine has also been found to inhibit the activity of enzymes such as acetylcholinesterase, which plays a key role in the pathogenesis of Alzheimer's disease.
Biochemical and physiological effects:
N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine has been shown to exert various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, and the reduction of oxidative stress. N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine has also been found to enhance the activity of antioxidant enzymes, such as SOD and CAT, which help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine has several advantages for use in lab experiments, including its high purity and stability. However, one limitation of N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine. One potential avenue of investigation is the development of novel N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine and its potential therapeutic applications in various disease conditions.
Métodos De Síntesis
N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine can be synthesized using a multistep approach that involves the reaction of 4-bromobenzyl chloride with butylamine, followed by the addition of sodium azide and subsequent reduction with palladium on carbon. This method has been reported to yield N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine with high purity and yield.
Aplicaciones Científicas De Investigación
N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine has been studied extensively for its potential as a therapeutic agent in various disease conditions. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine |
|---|---|
Fórmula molecular |
C12H16BrN5 |
Peso molecular |
310.19 g/mol |
Nombre IUPAC |
N-[(4-bromophenyl)methyl]-2-butyltetrazol-5-amine |
InChI |
InChI=1S/C12H16BrN5/c1-2-3-8-18-16-12(15-17-18)14-9-10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,14,16) |
Clave InChI |
PRUGTPBITSXHLV-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NCC2=CC=C(C=C2)Br |
SMILES canónico |
CCCCN1N=C(N=N1)NCC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol](/img/structure/B276583.png)
![N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine](/img/structure/B276586.png)


![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B276589.png)
![N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine](/img/structure/B276592.png)
![1-butyl-N-[(5-phenylfuran-2-yl)methyl]-1H-tetrazol-5-amine](/img/structure/B276593.png)


![N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine](/img/structure/B276597.png)



